

A Comparative Analysis of the Biological Activity of N-Alkylated Glycine Derivatives

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Compound of Interest

Compound Name: *N-Isopropyl-N-methylglycine*

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N-alkylated glycine derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The strategic modification of the alkyl chain on the nitrogen atom of the glycine backbone allows for the fine-tuning of their pharmacological properties, leading to the development of potent antimicrobial, anticancer, and enzyme inhibitory agents. This guide provides a comparative overview of the biological activities of various N-alkylated glycine derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.

Antimicrobial Activity

N-alkylated glycine derivatives have demonstrated significant potential as antimicrobial agents, with their efficacy being largely dependent on the length of the N-alkyl chain.

Compound Class	Derivative/Modification	Test Organism(s)	Activity Metric (MIC)	Reference
Glycine-derived Quaternary Ammonium Salts (DMGM-n)	C16 alkyl chain (DMGM-16)	Candida albicans, Staphylococcus epidermidis	Effective in biofilm eradication (60-90% reduction at 400 µmol/L)	[1]
Alanine-derived Quaternary Ammonium Salts (DMALM-n)	C14 alkyl chain (DMALM-14)	Rhodotorula rubra, Saccharomyces cerevisiae	2.5 µmol/L	[1]
N-alkyl Betaines	C16 alkyl chain	Staphylococcus aureus, Escherichia coli	61 µM (S. aureus), 120 µM (E. coli)	[2]
N-alkyl Betaines	C8 alkyl chain	Staphylococcus aureus, Escherichia coli	2.3 x 10 ⁴ µM (S. aureus), 1.2 x 10 ⁴ µM (E. coli)	[2]
Glycopeptide Antibiotics (LY264826 derivatives)	N-alkylation at the disaccharide moiety	Vancomycin-resistant enterococci	< 1.0 µg/mL	[3]

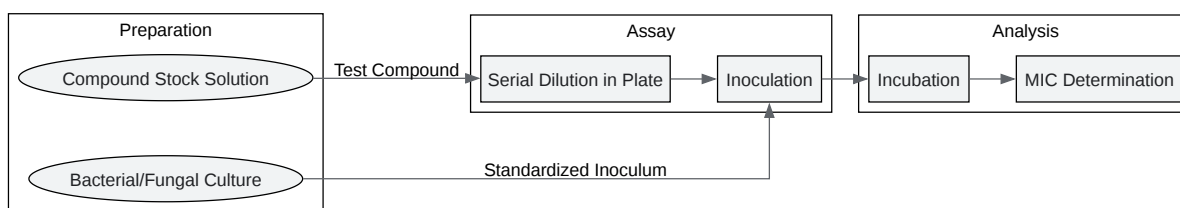
Key Findings:

- The antimicrobial activity of glycine-derived quaternary ammonium salts is strongly influenced by the length of the alkyl chain, with derivatives containing 12-16 carbon atoms showing the highest activity.[1]
- Alanine derivatives generally exhibit stronger antimicrobial effects than their glycine counterparts.[1]
- For N-alkyl betaines, antimicrobial activity against both S. aureus and E. coli increases with longer alkyl chain lengths, peaking around C16.[2]

- N-alkylation of the glycopeptide antibiotic LY264826 has yielded derivatives with potent activity against vancomycin-resistant enterococci.[3]

A common method for evaluating antimicrobial activity is the broth microdilution method, used to determine the Minimum Inhibitory Concentration (MIC).

- Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
- Preparation of Compounds: The N-alkylated glycine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate.
- Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.



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General workflow for antimicrobial susceptibility testing.

Anticancer and Cytotoxic Activity

Several N-alkylated glycine derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves interaction with biological macromolecules like DNA and proteins.

Compound Class	Derivative	Cell Line	Activity Metric (IC50)	Time	Reference
Aliphatic N-Substituted Glycines	2-aminoheptyl glycine	Human Foreskin Fibroblast (HFF)	~127 μ M	48 h	[4] [5]
Aliphatic N-Substituted Glycines	Other derivatives (propyl, butyl, etc.)	Human Foreskin Fibroblast (HFF)	127–344 μ M	48 h	[4] [5]
Glycine Conjugated Hybrid Compounds	Compound 12	Various cancer cell lines	Significant activity reported	-	[6]
Glycine Conjugated Hybrid Compounds	Compound 18	Various cancer cell lines	Significant activity reported	-	[6]

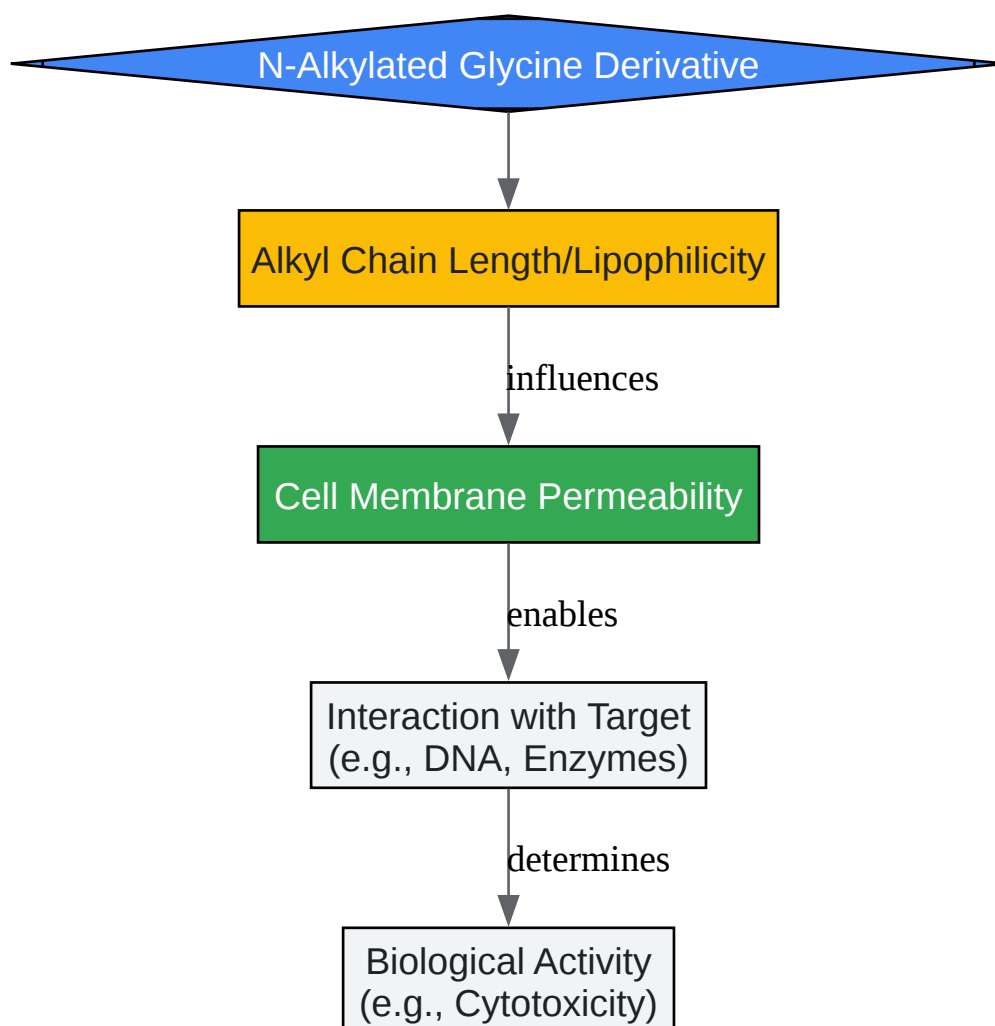
Key Findings:

- Aliphatic N-substituted glycine derivatives have shown cytotoxic effects against human foreskin fibroblast cells, with 2-aminoheptyl glycine being the most potent among the tested compounds.[\[4\]](#)[\[5\]](#)
- The lipophilicity of the derivatives, influenced by the alkyl chain length, is considered a key factor in their ability to cross cell membranes.[\[4\]](#)[\[7\]](#)

- Molecular docking studies suggest that derivatives like octyl- and 2-aminoheptyl glycine have a high tendency to interact with DNA.[\[4\]](#)[\[7\]](#)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the N-alkylated glycine derivatives and incubated for a specified period (e.g., 48 hours).
- MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[\[4\]](#)



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Structure-activity relationship concept for N-alkylated glycine derivatives.

Enzyme Inhibitory Activity

N-alkylated glycine derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathways.

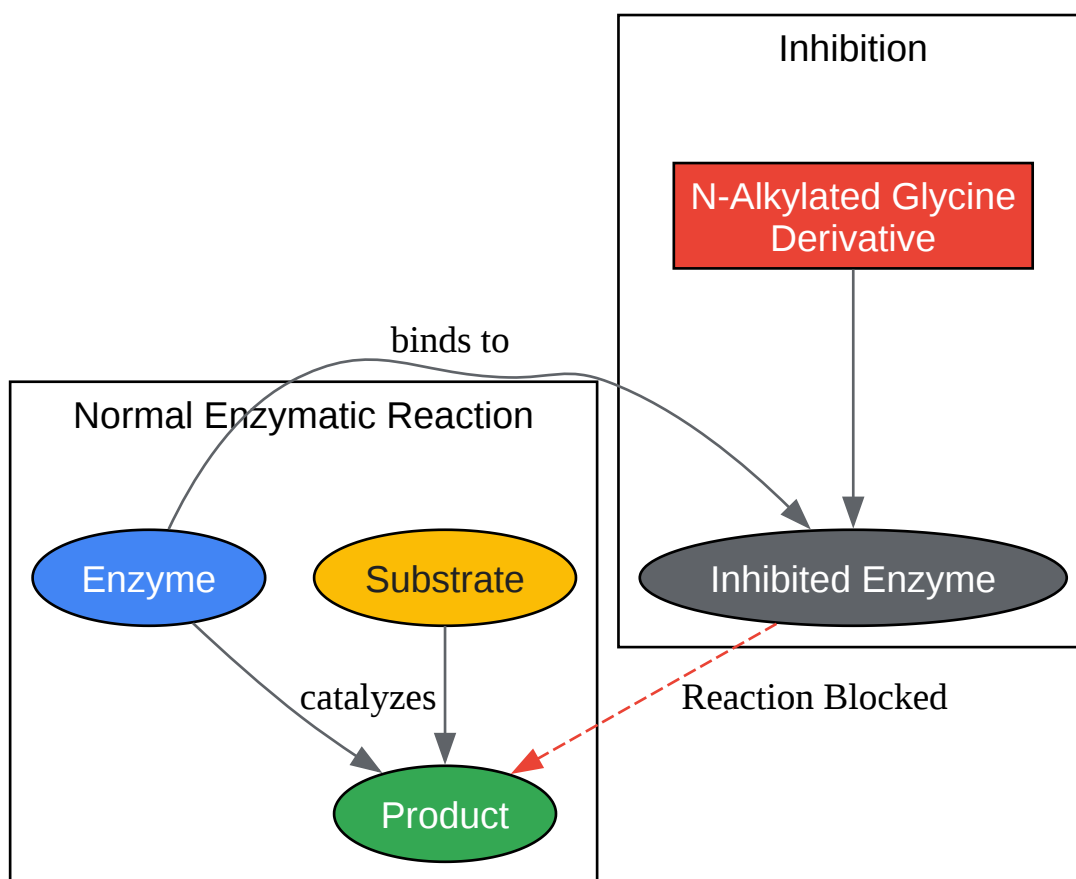
Target Enzyme	Inhibitor Class	Derivative	Activity Metric (IC50 / Ki)	Reference
Leukotriene A4 Hydrolase (LTA4H)	N-alkyl glycine amides	Various	27 - 2,000 nM (IC50)	[8]
Vascular Adhesion Protein-1 (VAP-1)	Glycine amide derivatives	Compound 4g	60% plasma VAP-1 inhibition in vivo (1 mg/kg, oral)	[9]
Aldose Reductase	N-benzenesulfonyl glycines	β -naphthylenesulfonylglycine	0.4 μ M (IC50)	[10]
Aldose Reductase	N-benzenesulfonyl glycines	α -naphthylenesulfonylglycine	1.3 μ M (IC50)	[10]
α -L-Fucosidase	N-alkylated 5a-carba- α -DL-fucopyranosylamine	N-octyl derivative	0.016 μ M (Ki)	[11]

Key Findings:

- N-alkyl glycine amides are effective inhibitors of Leukotriene A4 hydrolase, an enzyme involved in inflammatory processes.[8]
- Glycine amide derivatives have been developed as orally active inhibitors of Vascular Adhesion Protein-1, a target for inflammatory diseases.[9]
- N-benzenesulfonylglycines show potent inhibition of aldose reductase, an enzyme linked to diabetic complications.[10]
- N-alkylation of a carba-sugar amine resulted in a highly potent inhibitor of α -L-fucosidase. [11]

Enzyme inhibition assays are performed to determine the concentration of a compound required to inhibit 50% of the enzyme's activity (IC₅₀).

- **Enzyme and Substrate Preparation:** The target enzyme and its specific substrate are prepared in a suitable buffer.
- **Inhibitor Preparation:** The N-alkylated glycine derivatives are serially diluted to various concentrations.
- **Assay Reaction:** The enzyme, inhibitor, and substrate are mixed in a reaction vessel (e.g., a microplate well). The reaction is initiated by the addition of the substrate.
- **Detection:** The progress of the reaction is monitored over time by measuring the formation of a product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry or fluorometry.
- **Data Analysis:** The rate of the reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.



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Simplified diagram of an enzyme inhibition pathway.

This comparative guide highlights the significant and diverse biological activities of N-alkylated glycine derivatives. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the development of novel therapeutics with tailored properties. Further research into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.

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